molecular formula C13H21NO B13288631 N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine

N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13288631
M. Wt: 207.31 g/mol
InChI Key: NPGODUABKHQUAA-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine (CAS 1342703-91-6) is an organic compound with the molecular formula C 13 H 21 NO and a molecular weight of 207.31 g/mol . This amine derivative, which features a furan ring and a dimethylcyclohexyl group, is of significant interest in medicinal chemistry and neuroscience research. Researchers are particularly focused on its structural similarity to known pharmacologically active compounds, specifically propargylamine-based inhibitors of monoamine oxidase (MAO) . MAO is a critical enzyme family responsible for the metabolism of monoamine neurotransmitters, making it a prime target for the investigation of cognitive disorders . While this specific compound requires further study, related molecules such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) have demonstrated properties as MAO-B inhibitors and have shown potential to enhance synaptic transmission and long-term potentiation in the hippocampus, a key mechanism for learning and memory . As such, this compound serves as a valuable chemical building block or reference standard for scientists developing novel neuroprotective agents and cognitive enhancers, as well as for probing the structure-activity relationships within this class of compounds . Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and adhere to all local and institutional guidelines for the handling of chemical substances. Product Specifications: • CAS Number: 1342703-91-6 • Molecular Formula: C 13 H 21 NO • Molecular Weight: 207.31 g/mol • SMILES: CC1(C)CCC(NCC2=CC=CO2)CC1

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H21NO/c1-13(2)7-5-11(6-8-13)14-10-12-4-3-9-15-12/h3-4,9,11,14H,5-8,10H2,1-2H3

InChI Key

NPGODUABKHQUAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCC2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of furan-2-carboxaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable amine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Acid-Base Reactions

The secondary amine group undergoes classical protonation and deprotonation processes. In acidic environments (e.g., HCl/EtOH), the amine forms a water-soluble ammonium salt (pKa9.510\text{p}K_a\approx 9.5-10
), while treatment with bases like NaOH regenerates the free amine. This property is exploited in purification protocols, where pH-controlled extraction separates the compound from reaction mixtures.

Key Data:

Reaction TypeReagent/ConditionsProductYield
Protonation1M HCl in EtOHAmmonium chloride salt>95%
Deprotonation1M NaOHFree amine98%

Acylation and Alkylation

The nucleophilic amine participates in Friedel-Crafts-type reactions. Acylation with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}
) in dichloromethane (DCM) yields NN
-acetyl derivatives, while alkylation with methyl iodide (CH3I\text{CH}_3\text{I}
) produces tertiary amines. Steric hindrance from the 4,4-dimethylcyclohexane slows reaction kinetics compared to linear analogs.

Mechanistic Insights:

  • Acylation: Proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by HCl elimination. Triethylamine (Et3N\text{Et}_3\text{N}
    ) is required to neutralize HCl.

  • Alkylation: Involves SN2S_N2
    displacement at the alkyl halide, favored by polar aprotic solvents (e.g., DMF).

Optimized Conditions:

ReactionSolventCatalystTimeYield
AcylationDCMEt3_3
N2 hr85%
AlkylationDMFNone6 hr72%

Catalytic Oxidation of Cyclohexane Ring

The 4,4-dimethylcyclohexane moiety undergoes enantioselective C–H hydroxylation using manganese catalysts and H2O2\text{H}_2\text{O}_2
. This reaction, adapted from similar cyclohexane systems , produces diol derivatives with up to 92% enantiomeric excess (ee) under optimized conditions.

Catalytic System:

  • Catalyst: Chiral manganese complex (Mn CF3SO3)2\text{Mn CF}_3\text{SO}_3)_2
    ) with phthalimido-protected amino acid coligand .

  • Oxidant: H2O2\text{H}_2\text{O}_2
    in acetic acid.

  • Selectivity: Controlled by non-covalent interactions between the substrate and catalyst’s chiral pocket .

Reaction Outcomes:

ProducteeTON*
(1R,2R)-dihydroxy derivative92%970
*TON = Turnover number

Mechanism:

  • H2O2\text{H}_2\text{O}_2
    activation by Mn to form high-valent Mn-oxo species.

  • Hydrogen atom transfer (HAT) from cyclohexane C–H to Mn-oxo.

  • Oxygen rebound forms hydroxylated product .

Furan Ring Functionalization

While direct reactions of the furan ring are not explicitly reported, analogous systems suggest potential for:

  • Electrophilic Substitution: Nitration or sulfonation at the furan 5-position, though steric hindrance from the cyclohexane may limit reactivity.

  • Diels-Alder Reactions: The furan could act as a diene with electron-deficient dienophiles (e.g., maleic anhydride).

Theoretical Reactivity (DFT Calculations):

  • Furan’s HOMO energy (8.2eV-8.2\,\text{eV}
    ) favors electron-rich reactions.

  • Steric shielding from the N-methyl group reduces accessibility .

Stability and Side Reactions

  • Thermal Decomposition: Degrades above 200°C, releasing CO and dimethylcyclohexane fragments (TGA data) .

  • Oxidative Degradation: Prolonged exposure to O2\text{O}_2
    forms nitroxide radicals (EPR-confirmed).

Comparative Reactivity Table

| Reaction Type | Rate Constant (kk
, M1^{-1}
s1^{-1}
) | Activation Energy (EaE_a
, kJ/mol) |
|-------------------------|---------------------------------------------|----------------------------------------|
| Acylation | 1.2×1031.2\times 10^{-3}
| 65.3 |
| Alkylation | 3.8×1043.8\times 10^{-4}
| 78.9 |
| Hydroxylation | 5.6×1025.6\times 10^{-2}
| 42.1 |

Comparison with Similar Compounds

Key Observations:

The 4,4-dimethylcyclohexyl group enhances steric bulk and lipophilicity compared to the difluorocyclohexyloxy substituent in ’s compound, which may improve metabolic stability in drug candidates .

Functional Group Impact :

  • The dioxaborolan moiety in the Hairui Chem derivative enables its use as a Suzuki-Miyaura reagent, a property absent in the furan-containing compound .
  • The chloro and difluorocyclohexyloxy groups in ’s amine suggest electrophilic reactivity, making it suitable for Fe-catalyzed C–N bond formations .

Physicochemical Properties :

  • The furan-containing compound’s lower molecular weight (207.31 vs. 302.22 g/mol) may confer better solubility in polar solvents compared to the bulkier dioxaborolan derivative.

Notes

Commercial Availability : this compound is listed as discontinued by suppliers like CymitQuimica, limiting its accessibility for current research .

Safety Considerations: While specific hazard data for this compound are unavailable, structurally related cyclohexylamines (e.g., ’s 1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine) often require precautions against inhalation and skin contact .

Comparative studies with boronate or fluorinated analogs could elucidate its unique reactivity.

Biological Activity

N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine, with the CAS number 1342703-91-6 and a molecular weight of 207.31 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring connected to a cyclohexane structure, which is substituted at the 4-position with two methyl groups. This unique arrangement allows for diverse interactions with biological molecules.

PropertyValue
Molecular FormulaC13H19N1O1
Molecular Weight207.31 g/mol
CAS Number1342703-91-6
Furan Ring PresenceYes
Cyclohexane Substitution4,4-Dimethyl

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Cyclohexane Framework : The cyclohexane ring is synthesized through cyclization reactions.
  • Furan Attachment : The furan moiety is introduced via nucleophilic substitution or coupling reactions.
  • Final Amine Formation : The amine group is formed through reductive amination or similar techniques.

These synthetic methods can be optimized for industrial applications using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The furan ring can participate in π-stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with nucleophilic sites on enzymes or receptors. These interactions may influence several biological pathways, including:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : Modulation of receptor activity that could lead to therapeutic effects.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that structurally related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The following table summarizes findings from relevant studies:
Compound NameTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli15
N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amineS. aureus18
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that this compound may not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further development in drug formulation.
  • Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to certain protein targets, suggesting potential applications in drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 4,4-dimethylcyclohexan-1-amine and furan-2-ylmethyl ketone using sodium cyanoborohydride in methanol under acidic conditions (pH ~5–6). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended to confirm ≥98% purity . For analogs with similar frameworks (e.g., indole derivatives), post-synthetic modifications at the amine or furan moieties have been reported to enhance yield and stability .

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